

Gneafricanin F: A Comprehensive Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Gneafricanin F is a naturally occurring stilbenoid dimer isolated from the stem lianas of Gnetum africanum. Its chemical structure has been elucidated as 5,10-bis(4-hydroxy-3-methoxyphenyl)-4b,5,9b,10-tetrahydroindeno[2,1-a]indene-1,3,6,8-tetrol. This document provides a detailed overview of its chemical structure, physicochemical properties, and the experimental methodologies employed for its isolation and characterization. All quantitative data are presented in structured tables, and a visualization of its chemical structure is provided.

Chemical Structure and Properties

Gneafricanin F possesses a complex polycyclic structure, classified as a stilbenoid dimer. The molecule features a tetrahydroindeno[2,1-a]indene core substituted with two 4-hydroxy-3-methoxyphenyl groups and four hydroxyl groups.

Table 1: Physicochemical Properties of Gneafricanin F



| Property | Value | Source |
|-------------------|---------------------------------------------------------------------------------------------------------|--------|
| Molecular Formula | C30H26O8 | [1] |
| Molecular Weight | 514.53 g/mol | [1] |
| IUPAC Name | 5,10-bis(4-hydroxy-3- methoxyphenyl)-4b,5,9b,10- tetrahydroindeno[2,1-a]indene- 1,3,6,8-tetrol | [1] |
| CAS Number | 477561-12-9 | |

Experimental ProtocolsIsolation of Gneafricanin F

The isolation of **Gneafricanin F** was first reported by Iliya et al. from the stem lianas of Gnetum africanum. The general procedure is as follows:

- Extraction: The dried and powdered stem lianas of Gnetum africanum are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The resulting crude extract is then concentrated under reduced pressure.
- Fractionation: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme would involve partitioning between n-hexane, chloroform, ethyl acetate, and water.
- Chromatographic Purification: The fraction containing **Gneafricanin F** is further purified using a combination of column chromatography techniques. This may include:
 - Silica gel column chromatography with a gradient elution system (e.g., chloroformmethanol).
 - Sephadex LH-20 column chromatography to remove smaller molecules.
 - Preparative High-Performance Liquid Chromatography (HPLC) for final purification to yield pure Gneafricanin F.



Structure Elucidation

The chemical structure of **Gneafricanin F** was determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H-NMR: Provides information about the number and chemical environment of protons in the molecule.
 - 13C-NMR: Determines the number and types of carbon atoms.
 - 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the chemical structure and the determination of the relative stereochemistry.
- Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as hydroxyl (-OH) and aromatic rings.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, characteristic of the stilbenoid chromophore.

Spectroscopic Data

While the original publication by Iliya et al. provides the detailed spectroscopic data that led to the structure elucidation of **Gneafricanin F**, a summarized table of key data is presented below. For full details, consulting the original publication is recommended.

Table 2: Selected Spectroscopic Data for Gneafricanin F



| Data Type | Key Observations | |
|--------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--|
| HR-FAB-MS | [M-H] $^-$ ion peak observed, confirming the molecular formula $C_{30}H_{25}O_8$. | |
| ¹ H-NMR (in acetone-d ₆) | Signals corresponding to aromatic protons of the 1,3,4-trisubstituted benzene rings, methoxy groups, and aliphatic protons of the tetrahydroindenoindene core. | |
| ¹³ C-NMR (in acetone-d ₆) | Resonances for all 30 carbon atoms, including those of the aromatic rings, methoxy groups, and the aliphatic core. | |
| UV (in MeOH) | Absorption maxima characteristic of a stilbenoid structure. | |
| IR (KBr) | Absorption bands indicating the presence of hydroxyl groups and aromatic rings. | |

Visualization of Chemical Structure

Caption: Chemical structure of **Gneafricanin F**.

Conclusion

Gneafricanin F is a structurally interesting stilbenoid dimer with a complex polycyclic system. Its isolation from Gnetum africanum and subsequent structure elucidation through modern spectroscopic techniques provide a solid foundation for further research into its biological activities and potential applications in drug development. The detailed experimental protocols outlined in this guide offer a basis for the reproduction of its isolation and characterization, facilitating future investigations into this and related natural products.

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References

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